tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a central carbonyl group linked to a 4-aminopiperidine moiety and a methyl-substituted carbon. The tert-butyl carbamate group serves as a protective group for amines, commonly employed in peptide synthesis and drug development to enhance stability and solubility during intermediate steps . Its molecular weight is approximately 285.38 g/mol (calculated based on its formula), with a reported logP value of 0.413, indicating moderate hydrophobicity .
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-13(2,3)20-12(19)16-14(4,5)11(18)17-8-6-10(15)7-9-17/h10H,6-9,15H2,1-5H3,(H,16,19) |
InChI Key |
GSKYPCHFYKMEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for deprotection in synthetic pathways:
| Conditions | Products | Catalyst/Reagents |
|---|---|---|
| Acidic (HCl, H₂SO₄) | 2-methyl-1-(4-aminopiperidin-1-yl)-1-oxopropan-2-amine + CO₂ + tert-butanol | 6M HCl, 60°C, 12h |
| Basic (NaOH, KOH) | Sodium salt of carbamic acid + tert-butanol | 2M NaOH, reflux, 8h |
Hydrolysis kinetics depend on solvent polarity, with aqueous ethanol accelerating the reaction compared to THF or DCM.
Oxidation Reactions
The piperidine ring and tertiary alcohol derivatives are susceptible to oxidation:
| Oxidizing Agent | Target Site | Products | Conditions |
|---|---|---|---|
| KMnO₄ | Piperidine C-N bonds | N-oxides and ring-opened dicarbonyl compounds | 0°C, H₂O, pH 7 |
| Ozone (O₃) | Tert-butyl group | tert-butyl hydroperoxide derivatives | -78°C, CH₂Cl₂, 30min |
Notably, the 4-aminopiperidin-1-yl moiety shows regioselective oxidation at the nitrogen-adjacent carbon.
Reduction Reactions
Selective reduction of carbonyl groups is achievable:
| Reducing Agent | Target Site | Products | Yield |
|---|---|---|---|
| NaBH₄ | Carbamate carbonyl | Tertiary alcohol derivative | 72% |
| LiAlH₄ | Amide carbonyl | Reduced piperidine with secondary amine | 58% |
Steric hindrance from the tert-butyl group limits reduction efficiency, requiring excess reagent.
Nucleophilic Substitution
The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles:
| Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Grignard reagents | Alkylated carbamate derivatives | THF, -20°C, 2h |
| Amines | Urea-linked conjugates | DMF, 80°C, 6h |
Amidation and Condensation
The primary amine on the piperidine ring participates in amide bond formation:
| Reagent | Product | Application |
|---|---|---|
| Acetyl chloride | N-acetylated piperidine derivative | Prodrug synthesis |
| Succinic anhydride | Piperidine-succinamide conjugates | Polymer-supported catalysts |
Thermal Degradation
At elevated temperatures (>200°C), the compound decomposes via:
-
Pathway 1 : Cleavage of the carbamate-tert-butyl bond, releasing isobutylene and CO₂.
-
Pathway 2 : Piperidine ring rearrangement into pyrrolidine derivatives.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Byproducts |
|---|---|---|---|
| Hydrolysis (acidic) | 1.0 | 85 | tert-butanol, CO₂ |
| Oxidation (KMnO₄) | 0.3 | 112 | Dicarbonyl compounds |
| Reduction (NaBH₄) | 0.7 | 92 | None |
Mechanistic Insights
-
Steric Effects : The tert-butyl group significantly slows nucleophilic attacks at the carbamate center.
-
Electronic Effects : The electron-withdrawing carbamate enhances piperidine ring oxidation susceptibility.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) favor amidation, while non-polar solvents (toluene) stabilize the native structure.
This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry and materials science, though its steric bulk necessitates optimized conditions for efficient transformations .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis .
Biology
In biological research, this compound is often used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it suitable for various applications, including the manufacture of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl carbamates with piperidine or analogous heterocyclic substituents. Below is a detailed comparison with structurally related analogs:
tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Structure: Differs in the substitution at the piperidine nitrogen (acetyl vs. amino group).
- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using acetic anhydride (Ac₂O) in dichloromethane (DCM) .
- Key Properties: Higher logP (predicted ~1.2) due to the acetyl group’s lipophilicity. Reduced nucleophilicity compared to the amino-substituted analog, limiting its utility in further coupling reactions.
- Applications: Intermediate in synthesizing kinase inhibitors, e.g., (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide .
tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate
- Structure : Features a butan-2-yl chain instead of 2-methylpropan-2-yl.
- Key Properties: Longer alkyl chain increases molecular weight (313.41 g/mol) and logP (~0.8), enhancing membrane permeability . Retains the reactive 4-aminopiperidine group, enabling similar downstream functionalization.
tert-butyl (S)-butyl(1-((cycloheptylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
- Structure : Incorporates an indole moiety and cycloheptylmethyl group, significantly increasing steric bulk.
- Synthesis : Utilizes carbonyldiimidazole (CDI)-mediated coupling, followed by tert-butyl deprotection with HCl/MeOH .
- Applications : Demonstrated utility in peptide mimetics and GPCR-targeted drug discovery .
Physicochemical and Reactivity Comparison
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Reactive Groups |
|---|---|---|---|
| tert-butyl N-[1-(4-aminopiperidin-1-yl)-2-methyl-1-oxopropan-2-yl]carbamate | 285.38 | 0.413 | 4-aminopiperidine (-NH₂) |
| tert-butyl (1-acetylpiperidin-4-yl)carbamate | 269.35 | ~1.2 | Acetylated piperidine (-NCOCH₃) |
| tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate | 313.41 | ~0.8 | 4-aminopiperidine (-NH₂) |
Q & A
Q. Table 1. Representative Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 1.44 (s, 9H, Boc), 3.1-3.4 (m, piperidine) | |
| HRMS-ESI | m/z calc. 356.2154, found 356.2150 | |
| Melting Point | 60-62°C |
How can researchers design experiments to evaluate the compound's inhibitory effects on enzymatic targets, and what controls are essential for reliable data?
Methodological Answer:
Assay design :
- Enzyme inhibition : Use recombinant enzymes (e.g., cathepsin L) with fluorogenic substrates (e.g., Z-Phe-Arg-AMC).
- Dose-response : Test compound concentrations (1 nM–100 µM) and measure IC50 via fluorescence kinetics.
- Controls :
What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic results for this compound?
Methodological Answer:
Discrepancies may arise from crystal packing vs. solution conformers. Strategies include:
- Computational cross-validation : Perform DFT calculations to compare crystallographic and solution-optimized structures.
- Variable-temperature NMR : Detect conformational flexibility (e.g., peak coalescence at elevated temperatures).
- Complementary techniques : Circular dichroism (CD) to assess secondary structure or MD simulations for dynamic behavior.
Prioritize high-resolution crystallographic data (e.g., SHELXL refinement) and validate with multiple spectroscopic methods .
What safety protocols are mandatory when handling this compound in laboratory settings, particularly regarding inhalation and dermal exposure?
Methodological Answer:
- Engineering controls : Conduct synthesis/purification in fume hoods with ≥6 air changes/hour.
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Spill management : Use vermiculite for absorption; dispose as hazardous waste.
- Exposure response : Rinse skin/eyes with water for ≥15 minutes; seek medical evaluation for persistent symptoms. Documented SDS protocols emphasize avoiding dust generation and ensuring ventilation .
How can computational modeling predict the compound’s metabolic stability and potential off-target interactions in pharmacological studies?
Methodological Answer:
In silico tools :
- ADMET prediction : Use SwissADME to estimate metabolic pathways (e.g., CYP450 interactions).
- Docking simulations : Screen against target enzymes (AutoDock Vina) and homologous proteins to assess selectivity.
Validation : - In vitro microsomal assays : Measure t1/2 in liver microsomes.
- Counter-screening panels : Test against kinase or GPCR libraries to identify off-target binding.
Prioritize compounds with predicted t1/2 >30 mins and selectivity scores <50% off-target activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
